13,17-Octadecadiene-9,11-diynoic acid is a long-chain fatty acid characterized by the presence of conjugated double and triple bonds. This compound belongs to the class of polyacetylenic fatty acids, which are known for their unique structural features and potential biological activities. It is primarily derived from natural sources, particularly certain plant oils, and has garnered interest in both chemical research and biological applications.
This compound is typically extracted from various plant sources, including the seed oils of certain species such as Crepis foetida and Mitrephora celebica. These plants are known to produce acetylenic fatty acids as part of their metabolic pathways, contributing to their ecological roles and potential medicinal properties .
13,17-Octadecadiene-9,11-diynoic acid is classified under:
The synthesis of 13,17-octadecadiene-9,11-diynoic acid can be achieved through various methods, often involving multi-step organic reactions. One common approach includes:
Technical details often involve specific catalysts and reaction conditions that optimize yield and purity .
The molecular formula for 13,17-octadecadiene-9,11-diynoic acid is , with a molecular weight of approximately 288.4 g/mol. The compound features:
These structural representations are crucial for understanding the compound's reactivity and interaction with biological systems .
13,17-octadecadiene-9,11-diynoic acid is involved in several chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of palladium catalysts .
The mechanism of action for 13,17-octadecadiene-9,11-diynoic acid involves its interaction with cellular pathways. It has been noted for its potential antidiabetic effects by enhancing glucose uptake in muscle cells through activation of the phosphoinositide 3-kinase signaling pathway. This interaction illustrates its role as a bioactive compound that may influence metabolic processes .
Relevant data such as logP values indicate its hydrophobic nature, which influences its biological activity and interaction with lipid membranes .
13,17-octadecadiene-9,11-diynoic acid has several notable applications:
These applications underscore the significance of this compound in both scientific research and practical uses within various industries .
The biosynthesis of ODDA initiates with linoleic acid (18:2Δ9Z,12Z), a ubiquitous C18 polyunsaturated fatty acid derived from plastidial glycerolipids. The committed step is catalyzed by a Δ12 acetylenase, a specialized membrane-bound desaturase-like enzyme. This enzyme belongs to the non-heme diiron carboxylate protein family and performs a unique four-electron oxidation:
This bifunctional Δ12 acetylenase (acting as both a desaturase and an acetylenase) is exemplified by enzymes like CL10 identified in soldier beetles (Chauliognathus lugubris), demonstrating functional conservation. CL10 heterologously expressed in yeast efficiently converts oleic acid (18:1Δ9Z) to linoleic acid and linoleic acid directly to crepenynic acid [3].
Table 1: Key Enzymes in the Early Steps of ODDA Biosynthesis
Enzyme | Function | Substrate | Primary Product | Organismal Context |
---|---|---|---|---|
Δ12 Acetylenase | Bifunctional Desaturase/Acetylenase | Linoleic acid (18:2Δ9Z,12Z) | Crepenynic acid (9Z-Octadecen-12-ynoic acid) | Plants (e.g., Tomato), Soldier Beetles |
Δ14 Acetylenase | Acetylenase (Triple Bond Formation) | Dehydrocrepenynic acid (9Z,14Z-Octadecadien-12-ynoic acid) | 9Z-Octadecene-12,14-diynoic acid | Plants, Soldier Beetles |
Δ16 Desaturase | Conjugated Double Bond Formation | 9Z-Octadecene-12,14-diynoic acid | 9Z,16Z-Octadecadiene-12,14-diynoic acid (Precursor to ODDA variants) | Soldier Beetles |
The catalytic mechanism involves conserved histidine-rich motifs coordinating a diiron center. Molecular oxygen acts as the terminal electron acceptor. The precise mechanism enabling the four-electron oxidation for triple bond formation involves abstraction of hydrogen atoms and likely proceeds through highly reactive radical or carbocation intermediates, though the detailed chemical steps remain under investigation [3] [8]. Crepenynic acid serves as the central branch point metabolite for diverse polyacetylenes, including ODDA.
A significant breakthrough in understanding ODDA-related biosynthesis is the discovery of biosynthetic gene clusters (BGCs) dedicated to polyacetylene production in plants and other organisms. These clusters co-localize genes encoding the requisite enzymes (desaturases, acetylenases, dehydrogenases, decarbonylases, P450s) within a compact genomic region, enabling coordinated regulation and potentially facilitating evolutionary diversification:
Table 2: Evolutionary Conservation of Polyacetylene Biosynthetic Systems
Organism | Genetic Architecture | Key Genes/Functions | Primary Polyacetylene Products | Evidence |
---|---|---|---|---|
Tomato (Plant) | Biosynthetic Gene Cluster (Chromosome 12) | Co-localized Desaturases/Acetylenases (Solyc12g100240, 260, 270), Decarbonylase (Solyc12g100250) | Falcarindiol (C17), Likely ODDA precursors | RNA-Seq/Metabolite Correlation, Transgenic Knockout, Heterologous Expression [2] |
Soldier Beetle (Insect) | Independently Evolved Pathway | CL10 (Δ12 Acetylenase), CL2 (Δ14 Acetylenase), CL4 (Δ16 Desaturase) | 9Z,16Z-Octadecadiene-12,14-diynoic acid, 8Z-DHMA | Heterologous Expression in Yeast, Substrate Specificity Testing, Phylogenetics [3] |
Crepis alpina (Plant) | Likely Clustered (Inference) | CREP1 (Δ12 Acetylenase) | Crepenynic acid (Seed Oil) | Gene Characterization [2] [3] |
This conservation of clustered or co-adapted gene systems across divergent taxa (plants and insects) highlights the strong selective advantage conferred by the ability to produce conjugated polyacetylenic acids like ODDA and its derivatives for chemical defense. The clustering facilitates the inheritance of a complete, functional pathway and allows for its coordinated induction in response to biotic stress signals, such as pathogen-associated molecular patterns (PAMPs) like chitin or flagellin [2] [3].
The hallmark structural feature of ODDA – the conjugated ene-diyn-diene system (C9=C10-C≡C-C≡C-C16=C17) – is constructed through the sequential and synergistic actions of specialized desaturases and acetylenases acting on the crepenynic acid backbone. This process involves precise positioning of additional unsaturations relative to the initial Δ12 triple bond:
Table 3: Sequential Enzyme Synergy in Forming the Conjugated System of ODDA-Type Compounds
Reaction Sequence | Catalyzing Enzyme Type | Substrate | Product | Structural Change | Key Features |
---|---|---|---|---|---|
1. Initial Δ12 Acetylenation | Δ12 Acetylenase (e.g., CL10) | Linoleic Acid (9Z,12Z-18:2) | Crepenynic Acid (9Z-12Y-18:1) | Introduction of Δ12 Triple Bond | Bifunctional (Desaturase + Dehydrogenase) |
2. Δ14 Desaturation (Potential) | Δ14 Desaturase | Crepenynic Acid (9Z-12Y-18:1) | Dehydrocrepenynic Acid (9Z,14Z-18:2-12Y) | Introduction of Δ14 cis Double Bond | Creates substrate for Δ14 acetylenase |
3. Δ14 Acetylenation | Δ14 Acetylenase (e.g., CL2) | Dehydrocrepenynic Acid (9Z,14Z-18:2-12Y) | 9Z-Octadecene-12,14-diynoic Acid | Conversion of Δ14 Double Bond to Triple Bond | Forms Conjugated Enediyne (C9=C10-C≡C-C≡C) |
4. Δ16 Desaturation | Conjugating Δ16 Desaturase (e.g., CL4) | 9Z-Octadecene-12,14-diynoic Acid | 9Z,16Z-Octadecadiene-12,14-diynoic Acid | Introduction of Δ16 cis Double Bond | Forms Conjugated Diene-Diyne (C9=C10-C≡C-C≡C-C16=C17) |
5. Final Modification (e.g., to ODDA) | Specific Desaturase/Isomerase | 9Z,16Z-18:2-12,14Y or similar | 13,17-Octadecadiene-9,11-diynoic Acid (ODDA) | Positional Shift of Unsaturations | High Regio-specificity Required |
This enzymatic channeling is crucial for efficiency and preventing the release of potentially reactive intermediates. The spatial organization within the endoplasmic reticulum membrane, where these membrane-bound enzymes reside, likely facilitates this substrate channeling. The enzymes may form transient metabolons (multi-enzyme complexes) or reside in specific lipid microdomains enabling the direct handoff of intermediates. Mutagenesis studies on related desaturases suggest that minor amino acid substitutions within the substrate-binding tunnels and around the active site diiron center are critical for determining the regio-specificity (Δ12, Δ14, Δ16) and chemoselectivity (desaturation vs. acetylenation) of these enzymes. The Δ16 conjugating desaturase (CL4) exemplifies this precision, possessing a highly constrained active site accommodating only substrates with the Δ14-diyne motif, thereby ensuring the conjugated system forms correctly [3] [7] [8].
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